molecular formula C6H9BF3K B2817750 Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate CAS No. 2416056-52-3

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate

Cat. No.: B2817750
CAS No.: 2416056-52-3
M. Wt: 188.04
InChI Key: XRGYDQRJKUAHRX-UHFFFAOYSA-N
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Description

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is a chemical compound with the molecular formula C6H9BF3K. It is a potassium salt of bicyclo[3.1.0]hexan-1-yltrifluoroborate, characterized by its unique bicyclic structure.

Preparation Methods

The synthesis of potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate typically involves the following steps:

    (3 + 2) Annulation Reaction: This method involves the annulation of cyclopropenes with aminocyclopropanes. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation.

    Kulinkovich Cyclopropanation: Another method involves the cyclopropanation of carboxylic esters with olefins using chlorotitanium triisopropoxide and n-butylmagnesium chloride.

Chemical Reactions Analysis

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include cyclopropenes, aminocyclopropanes, and various catalysts like iridium photoredox catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate involves its role as a conformationally constrained bioisostere of cyclohexane. This rigid structure allows for tighter binding to target proteins, increased resistance to metabolism, and better selectivity, resulting in fewer off-target effects . The compound’s bicyclic nature mimics the boat conformation of cyclohexane, providing a unique interaction profile with biological targets.

Comparison with Similar Compounds

Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate can be compared to other bicyclic compounds such as:

The uniqueness of this compound lies in its trifluoroborate group, which imparts distinct reactivity and stability compared to other bicyclic compounds.

Properties

IUPAC Name

potassium;1-bicyclo[3.1.0]hexanyl(trifluoro)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)6-3-1-2-5(6)4-6;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGYDQRJKUAHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CCCC1C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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